N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant relevance in pharmaceutical research. This compound is classified under the category of pharmaceutical intermediates and is utilized in various scientific applications. The molecular formula for this compound is , indicating that it contains multiple chlorine atoms and nitrogen functionalities, which contribute to its biological activity and chemical properties.
The compound is available from various suppliers, including LGC Standards and Sigma-Aldrich, where it is categorized as a pharmaceutical primary standard. Its alternate CAS number is 2514942-63-1, which helps in identifying the compound in chemical databases and regulatory documents. The product is usually stored at low temperatures (around -20°C) to maintain stability and prevent degradation .
The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves multi-step reactions starting from simpler organic compounds. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through:
The technical aspects of synthesis may include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the structure of the synthesized compound .
The molecular structure of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride can be represented by its SMILES notation: Cl.ClCCNCCNc1cccc(Cl)c1Cl
. This notation indicates the presence of two chlorine atoms on the dichlorophenyl ring and a chloroethyl chain attached to the nitrogen atoms.
The compound can undergo various chemical reactions typical for amines and halides:
Understanding these reactions is crucial for applications in drug development where modifications to the molecular structure may enhance pharmacological properties.
The mechanism of action for N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride likely involves interaction with biological targets such as enzymes or receptors. The presence of chlorine atoms may influence its binding affinity and selectivity towards specific biological pathways.
Research into similar compounds suggests that they may act as inhibitors or modulators in various biochemical pathways, although specific studies on this compound's mechanism remain limited.
The physical properties of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride include:
Chemical properties include:
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride has potential applications in:
The compound's unique structure allows it to be a subject of interest for further research into its pharmacological effects and potential therapeutic applications .
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8